molecular formula C14H19N3O2 B1273542 N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide CAS No. 443677-84-7

N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide

Cat. No. B1273542
CAS RN: 443677-84-7
M. Wt: 261.32 g/mol
InChI Key: GPKOFBHALFQWSF-UHFFFAOYSA-N
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Description

The compound N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide is a hydrazine derivative that is of interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often utilize environmentally friendly methods or aim to improve reaction efficiency. For instance, the synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides was achieved using ultrasound irradiation, which is a solvent-free and energy-efficient method . This approach could potentially be adapted for the synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide is typically confirmed using spectroscopic methods. For example, the structure of synthesized compounds in the first paper was confirmed by spectroscopic study . Crystallographic analysis is another powerful tool to determine the structure of such compounds, as demonstrated in the second paper where the crystal structure of a molecule with antiproliferative activity was determined .

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. The papers provided do not detail specific reactions of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide, but they do discuss the reactivity of related compounds. For instance, the hydrazine moiety in the compounds studied in the first paper is involved in the formation of hydrazone linkages, which are crucial for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide are important for their potential applications. The third paper discusses the synthesis of novel polyamides with excellent solubility, thermal stability, and mechanical properties, which could be relevant when considering the material science applications of similar compounds . The solubility and stability of these compounds are critical for their use in various environments, including biological systems and electronic devices.

Scientific Research Applications

Synthesis and Characterization

A study conducted by Özer et al. (2009) involved the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide. These compounds were analyzed using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction, highlighting their structural and chemical properties (Özer et al., 2009).

Antifungal Activity

Ienascu et al. (2018) researched the antifungal activity of novel molecules, including derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide. These compounds exhibited significant activity against phytopathogenic fungi and yeast, demonstrating their potential in antifungal applications (Ienascu et al., 2018).

Heterocyclic Compound Synthesis

Lin et al. (1999) explored the reactivity of the hydrazinocarbonyl group in N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide for synthesizing various heterocyclic compounds, including oxadiazoles, dihydropyrroles, and pyrroles. This research highlights its utility in the synthesis of complex organic molecules (Lin et al., 1999).

Antitumor Activity

Abd-Allah and Elshafie (2018) synthesized derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide and evaluated their antitumor activity against various cancer cell lines. This study indicates the potential of these compounds in cancer treatment (Abd-Allah & Elshafie, 2018).

Antimicrobial Agents

Azab et al. (2016) focused on synthesizing derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide for use as antimicrobial agents. The study evaluated their effectiveness against various microbial strains, highlighting their potential in combating infections (Azab et al., 2016).

properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h6-10H,1-5,15H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKOFBHALFQWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393979
Record name N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide

CAS RN

443677-84-7
Record name N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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